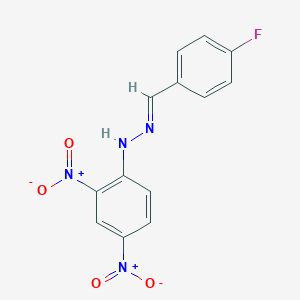
1-(2,4-Dinitrophenyl)-2-(4-fluorobenzylidene)hydrazine
Vue d'ensemble
Description
Spectroscopic Analysis and Protein Interaction
The study of Schiff bases derived from 2,4-dinitrophenylhydrazine, specifically (E)-1-(2,4-dinitrophenyl)-2-(n-nitrobenzylidene)hydrazine, has revealed insights into their interaction with bovine serum albumin (BSA). These compounds, referred to as L1, L2, and L3, were synthesized and characterized using various spectroscopic methods including FTIR, 1H NMR, and mass spectrometry. The interaction with BSA was investigated through fluorescence spectroscopy, which showed fluorescence quenching upon the incremental addition of the ligands. This quenching was determined to be static in nature, with Stern-Volmer constants indicating a binding affinity order of L1 ≈ L3 > L2. Molecular docking further elucidated the modes of binding to BSA. Additionally, the cytotoxicity of these ligands was tested on HeLa and HT-29 cells, with IC50 values ranging from 13 μM to 243 μM, suggesting potential for biological activity .
Molecular Structure Analysis
The molecular structure of 2,4-dinitrophenylhydrazine has been determined to have the nitro O atoms and the amino N atom of the hydrazine side chain almost in the same plane as the phenyl ring. This planarity could be significant for the reactivity and interaction of the compound with other molecules. The three-dimensional arrangement of the molecules in the crystal is maintained by hydrogen bonds between the nitro O atoms and the imino and amino groups of the hydrazine side chain. These hydrogen bonds are crucial for the stability of the structure and could influence the compound's chemical behavior .
Chemical Reactions Analysis
While the provided data does not include specific chemical reactions involving 1-(2,4-Dinitrophenyl)-2-(4-fluorobenzylidene)hydrazine, the structural information and the interaction with proteins suggest that the compound could participate in a variety of chemical reactions. The presence of the dinitrophenyl group and the hydrazine moiety indicates potential reactivity with nucleophiles and electrophiles, respectively. The planarity of the molecule and the ability to form hydrogen bonds could facilitate interactions with biological macromolecules, leading to potential DNA damaging and mutagenic effects as suggested by the structure of the related 2,4-dinitrophenylhydrazine .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(2,4-Dinitrophenyl)-2-(4-fluorobenzylidene)hydrazine can be inferred from the spectroscopic data and molecular structure analysis. The spectroscopic characterization provides information on the functional groups present and their chemical environment. The planar structure and the ability to form hydrogen bonds suggest a certain degree of solubility in polar solvents and potential for solid-state stability. The cytotoxicity data indicate that the compound has biological activity, which could be related to its physical and chemical properties, such as its ability to penetrate cellular membranes and interact with intracellular targets .
Applications De Recherche Scientifique
Synthesis of Nitrogen-Rich Energetic Material
1-(2,4-Dinitrophenyl)-2-(4-fluorobenzylidene)hydrazine can be used in the synthesis of nitrogen-rich energetic compounds. A study by Gürpınar et al. (2021) explored the synthesis of such compounds through nucleophilic substitution reactions, providing insights into their thermal stability and potential applications in energetic materials (Gürpınar et al., 2021).
Chemosensor for Fluoride Ions
This compound has been employed as a chemosensor for fluoride ions. Pegu et al. (2015) designed and synthesized a derivative that acts as an optical chemosensor, demonstrating its ability to detect fluoride ions through color changes (Pegu et al., 2015).
Protein Interaction Studies
In the field of biochemistry, derivatives of 1-(2,4-Dinitrophenyl)-2-(4-fluorobenzylidene)hydrazine have been utilized to study protein interactions. Behera et al. (2020) investigated the binding interactions of such derivatives with bovine serum albumin, using fluorescence spectroscopy and molecular docking methods (Behera et al., 2020).
Spectrophotometric Analysis
The compound has applications in spectrophotometric analysis. For instance, Pasha (2020) described its use in determining paracetamol in pharmaceutical samples (Pasha, 2020).
Antimicrobial Properties
Research has also been conducted on the antimicrobial properties of its derivatives. A study by Ere et al. (2020) synthesized hydrazones derived from 1-(2,4-Dinitrophenyl)-2-(4-fluorobenzylidene)hydrazine, examining their antibacterial and antioxidant activities (Ere et al., 2020).
Propriétés
IUPAC Name |
N-[(E)-(4-fluorophenyl)methylideneamino]-2,4-dinitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN4O4/c14-10-3-1-9(2-4-10)8-15-16-12-6-5-11(17(19)20)7-13(12)18(21)22/h1-8,16H/b15-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WELVTVZWNPRATB-OVCLIPMQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dinitrophenyl)-2-(4-fluorobenzylidene)hydrazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





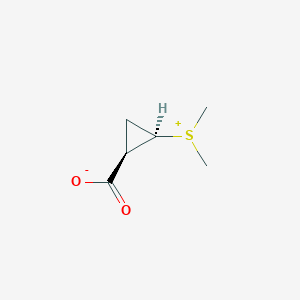



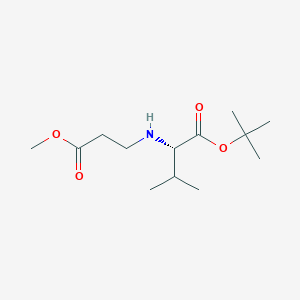
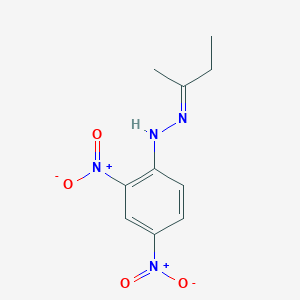
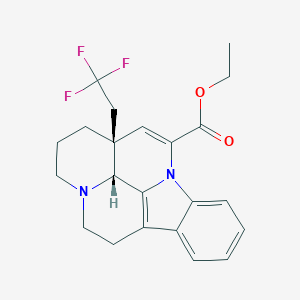
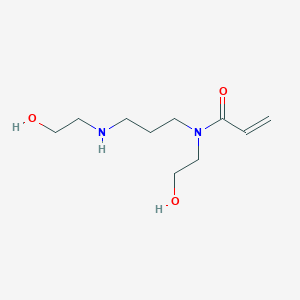
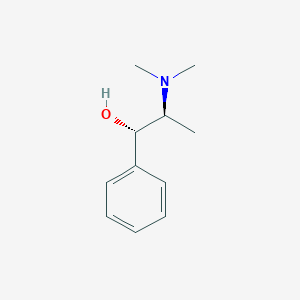
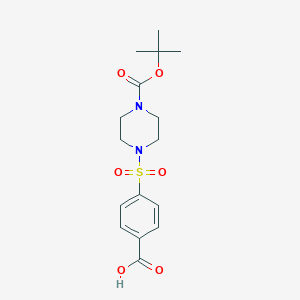

![2-Chloro-6-methylimidazo[1,2-b]pyridazine](/img/structure/B143242.png)